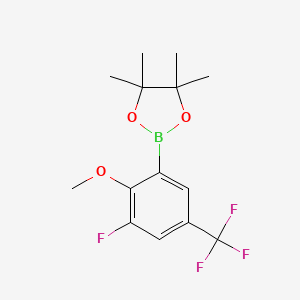

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis. Its structure features a phenyl ring substituted with electron-withdrawing groups (3-fluoro, 5-trifluoromethyl) and a methoxy group at the 2-position, which collectively modulate its electronic and steric properties. While direct data for this compound are absent in the provided evidence, its closest analogs (Table 1) and their properties allow for extrapolation of its behavior.

Properties

Molecular Formula |

C14H17BF4O3 |

|---|---|

Molecular Weight |

320.09 g/mol |

IUPAC Name |

2-[3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-6-8(14(17,18)19)7-10(16)11(9)20-5/h6-7H,1-5H3 |

InChI Key |

WXWUKAGJKROVPF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes

The synthesis of boronate esters like 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves:

- Conversion of the corresponding arylboronic acid to the pinacol boronate ester by reaction with pinacol under dehydrating conditions.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the boronate moiety onto the aromatic ring.

- Borylation of aryl halides or diazonium salts using boron reagents such as bis(pinacolato)diboron or diisopropylaminoborane.

These methods are adapted to accommodate the electron-withdrawing trifluoromethyl group and other substituents like fluoro and methoxy groups to maintain regioselectivity and yield.

Specific Preparation Methods of 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Preparation via Boronic Acid Esterification with Pinacol

A widely used approach is the esterification of the corresponding 3-fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid with pinacol:

- Starting Materials: 3-fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid and pinacol.

- Reaction Conditions: Anhydrous solvents such as toluene or diethyl ether, presence of molecular sieves or other dehydrating agents to prevent hydrolysis.

- Procedure: The boronic acid and pinacol are mixed and heated under reflux or stirred at room temperature under anhydrous conditions. The product is isolated by filtration and purified by recrystallization.

This method benefits from simplicity and high selectivity, yielding stable pinacol boronate esters suitable for further synthetic applications.

Palladium-Catalyzed Borylation of Aryl Halides

Another effective method is the palladium-catalyzed borylation of aryl halides bearing the desired substituents:

- Starting Materials: 3-fluoro-2-methoxy-5-(trifluoromethyl)aryl bromide or iodide.

- Boron Source: Bis(pinacolato)diboron (B2pin2) or diisopropylaminoborane.

- Catalysts: Pd(PPh3)4, Pd(OAc)2 with ligands such as SPhos or dppf.

- Base: Potassium acetate, sodium carbonate, or potassium phosphate.

- Solvents: Ethanol, toluene, acetonitrile, or mixtures with water.

- Conditions: Heating at 80–100 °C, sometimes under microwave irradiation or inert atmosphere.

This method allows direct installation of the boronate ester on the aromatic ring with good yields and tolerance of sensitive functional groups.

Borylation via Diazonium Salt Intermediates

In some cases, aryl diazonium salts are used as intermediates for borylation:

- Starting Materials: 3-fluoro-2-methoxy-5-(trifluoromethyl)benzenediazonium tetrafluoroborate.

- Boron Source: Pinacol or pinacol borane derivatives.

- Procedure: The diazonium salt is reacted with boron reagents under mild conditions, often at room temperature, followed by purification.

This method provides an alternative route for boronate ester synthesis, especially when direct halide borylation is challenging.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boronic acid esterification | 3-fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid + pinacol | Molecular sieves or dehydrating agents | Toluene, diethyl ether | Reflux or room temp, anhydrous | 50–70 | Simple, high selectivity, scalable |

| Pd-catalyzed borylation | 3-fluoro-2-methoxy-5-(trifluoromethyl)aryl bromide or iodide + B2pin2 | Pd(PPh3)4, Pd(OAc)2 + SPhos, base (KOAc) | Toluene, EtOH, acetonitrile | 80–100 °C, inert atmosphere | 60–85 | Versatile, tolerates functional groups |

| Diazonium salt borylation | 3-fluoro-2-methoxy-5-(trifluoromethyl)benzenediazonium tetrafluoroborate + pinacol | None or mild catalyst | Ether, THF | Room temperature | 50–65 | Mild conditions, alternative route |

Research Discoveries and Optimization Insights

Catalyst and Ligand Effects: Use of bulky phosphine ligands such as SPhos enhances the efficiency and selectivity of Pd-catalyzed borylation, especially for sterically hindered substrates bearing trifluoromethyl and fluoro substituents.

Solvent System Optimization: Mixed solvent systems (e.g., toluene/ethanol/water) improve solubility and reaction rates in Suzuki-type borylation reactions, facilitating higher yields and cleaner product profiles.

Microwave-Assisted Reactions: Microwave irradiation reduces reaction times dramatically (from hours to minutes) while maintaining or improving yields in palladium-catalyzed borylation.

Purification Techniques: Post-reaction washing with aqueous copper chloride solutions removes residual palladium and impurities, enhancing product purity.

Anhydrous Conditions: Maintaining rigorously anhydrous conditions during boronic acid esterification prevents hydrolysis of the boronate ester, critical for obtaining high-purity products.

Summary of Key Experimental Procedures

Example Procedure for Boronic Acid Esterification

- Dry 3-fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid and pinacol are combined in anhydrous toluene.

- Molecular sieves are added to maintain dryness.

- The mixture is heated to reflux for several hours.

- After cooling, the reaction mixture is filtered to remove solids.

- The filtrate is concentrated and recrystallized to afford the boronate ester.

Example Procedure for Pd-Catalyzed Borylation

- In a dry flask, 3-fluoro-2-methoxy-5-(trifluoromethyl)aryl bromide, bis(pinacolato)diboron, Pd(PPh3)4 catalyst, and potassium acetate are combined.

- The solvent mixture of toluene, ethanol, and water is added.

- The reaction mixture is heated at 80 °C under nitrogen atmosphere for 12–24 hours.

- The mixture is cooled, diluted with ether, and washed with aqueous copper chloride solution.

- The organic layer is dried and concentrated.

- The crude product is purified by column chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

Oxidation: Formation of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-fluoro-2-methoxy-5-methylphenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Investigated for its role in drug development, particularly in the synthesis of fluorinated compounds with enhanced metabolic stability.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituent positions and electronic profiles of similar compounds significantly influence their reactivity and applications. Key analogs include:

*Calculated based on analogs; †Inferred from substituent composition.

Key Observations :

Physical Properties

Physical properties vary with substituent identity and arrangement:

Notes:

Biological Activity

2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organoboron compound with potential biological activity. Understanding its biological effects is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H17BF4O3

- Molecular Weight : 320.09 g/mol

- CAS Number : Not specified

The compound features a boron-containing dioxaborolane ring and a trifluoromethyl-substituted phenyl group, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to 2-(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activities. For instance:

- Mechanism of Action : Some organoboron compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The RAS-RAF-MEK-ERK signaling cascade is particularly relevant as it regulates various cellular processes including growth and differentiation .

Case Studies

- Study on Antitumor Activity :

- In Vitro Studies :

Toxicological Aspects

While exploring biological activity, it is essential to consider the safety profile:

- Toxicity Studies : Initial toxicity assessments indicate that certain derivatives may exhibit harmful effects upon oral administration or skin contact . Further studies are needed to establish a comprehensive safety profile.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.